SFLNnT

Catalog No.
S979818
CAS No.
111216-36-5
M.F
C43H72N2O33
M. Wt
1145 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SFLNnT

CAS Number

111216-36-5

Product Name

SFLNnT

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5,6-dihydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C43H72N2O33

Molecular Weight

1145 g/mol

InChI

InChI=1S/C43H72N2O33/c1-10-21(54)26(59)28(61)39(69-10)77-36-30(63)37(65)70-17(8-49)33(36)75-41-31(64)35(24(57)15(6-47)71-41)76-38-20(45-12(3)51)25(58)32(16(7-48)72-38)74-40-29(62)27(60)23(56)18(73-40)9-68-43(42(66)67)4-13(52)19(44-11(2)50)34(78-43)22(55)14(53)5-46/h10,13-41,46-49,52-65H,4-9H2,1-3H3,(H,44,50)(H,45,51)(H,66,67)/t10-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37?,38-,39-,40-,41-,43+/m0/s1

InChI Key

HSYHUIKGLHMONM-REKKSQLHSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)O)O

SFLNnT, also known as N-Acetylneuraminyl-fucosyllacto-N-neo-tetraose, is a complex carbohydrate belonging to the family of sialylated oligosaccharides. It is characterized by a specific arrangement of sugars, including N-acetylneuraminic acid, fucose, and lactose, which contributes to its unique biological properties. The molecular formula for SFLNnT is C43H72N2O33, and it has a molecular weight of approximately 1,022.05 g/mol . This compound is particularly notable for its presence in human milk, where it plays a significant role in nutrition and immune protection for infants .

The primary mechanism of action of SFLNnT is likely related to its interaction with gut bacteria in infants. SFLNnT serves as a prebiotic, selectively promoting the growth of beneficial bacterial strains like Bifidobacteria []. These bacteria contribute to gut health by producing beneficial metabolites, preventing colonization by pathogens, and modulating the immune system [].

Typical of oligosaccharides. These may include:

  • Hydrolysis: The cleavage of glycosidic bonds in the presence of water, leading to the formation of simpler sugars.
  • Acetylation: Introduction of acetyl groups that can modify its solubility and reactivity.
  • Sialylation: Further addition of sialic acid residues can occur, enhancing its biological activity.

These reactions are essential for understanding how SFLNnT can be modified for various applications in research and medicine.

Synthesis of SFLNnT can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing specific glycosyltransferases to catalyze the formation of glycosidic bonds between sugar moieties.
  • Chemical Synthesis: Employing traditional organic chemistry techniques to construct the oligosaccharide from simpler sugar precursors.
  • Biotechnological Approaches: Using recombinant DNA technology to produce enzymes that facilitate the synthesis of SFLNnT in microbial systems.

Each method offers different advantages in terms of yield, purity, and scalability.

SFLNnT has several promising applications:

  • Nutrition: As a component of human milk oligosaccharides, it supports infant health by promoting gut flora and immune function.
  • Pharmaceutical Development: Its immunomodulatory properties make it a candidate for developing new drugs or vaccines targeting viral infections.
  • Research Tool: Used as a reference material in studies involving carbohydrate interactions and biological assays .

Studies on SFLNnT have focused on its interactions with various biological molecules:

  • Lectins: Interaction with lectins can lead to insights into cell signaling and recognition processes.
  • Viruses: Investigations into how SFLNnT inhibits viral binding have revealed mechanisms that could inform antiviral drug design.
  • Gut Microbiota: Research into its prebiotic effects highlights its role in modulating gut microbiota composition and activity.

These interaction studies are crucial for understanding the broader implications of SFLNnT in health and disease.

SFLNnT shares structural similarities with several other oligosaccharides. Notable similar compounds include:

  • Lacto-N-neotetraose (LNnT): A simpler oligosaccharide lacking sialic acid; primarily functions as a prebiotic.
  • Sialyl-Lacto-N-tetraose (SLNT): Contains sialic acid but differs in fucose content; involved in immune modulation.
  • Fucosyllacto-N-tetraose (FLNT): Similar structure but without sialic acid; plays a role in cell adhesion processes.
Compound NameKey FeaturesUnique Aspects
SFLNnTSialylated fucosyllactosePresence in human milk; strong immunomodulatory effects
Lacto-N-neotetraoseNon-sialylatedPrimarily acts as a prebiotic
Sialyl-Lacto-N-tetraoseContains sialic acidFocused on immune system interactions
Fucosyllacto-N-tetraoseLacks sialic acidImportant for cell adhesion

The uniqueness of SFLNnT lies in its specific combination of fucose and sialic acid, which enhances its biological activity compared to these similar compounds. This distinctive profile makes it an important subject for further research in both nutritional science and therapeutic development.

Sialyl-fucosyllacto-N-neotetraose (SFLNnT) is a complex oligosaccharide composed of α-N-acetylneuraminic acid (Neu5Ac), β-galactose (Gal), β-N-acetylglucosamine (GlcNAc), and α-L-fucose (Fuc), arranged in a specific sequence. Its core structure is lacto-N-neotetraose (LNnT), a type 2 chain (Galβ1-4GlcNAcβ1-3Galβ1-4Glc), modified by sialylation and fucosylation.

Key Structural Features:

ComponentLinkage PositionConfiguration
Neu5Acα2-6Terminal Gal
Galβ1-4Linked to GlcNAc
GlcNAcβ1-3Linked to Gal
Fucα1-3Reducing-end Glc

The full structure is α-Neu5Ac-(2→6)-β-Gal-(1→4)-β-GlcNAc-(1→3)-β-Gal-(1→4)-α-Fuc-(1→3)-Glc.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₄₃H₇₂N₂O₃₃
Molecular Weight1145.03 g/mol
SMILESC[C@H]1... (full notation in )
CAS Registry Number111216-36-5

Historical Context and Discovery in Human Milk

SFLNnT was first identified as part of the broader characterization of human milk oligosaccharides (HMOs) in the 1960s–1980s, driven by advancements in chromatography and mass spectrometry. Early studies by Kobata and Newburg laid the foundation for HMO classification, distinguishing sialylated and fucosylated variants. SFLNnT’s structural complexity—combining sialic acid and fucose—was later elucidated through enzymatic synthesis and nuclear magnetic resonance (NMR) analysis.

Key Milestones:

  • 1990s: Recognition of HMO diversity and their role in infant immunity.
  • 2000s: Enzymatic synthesis of SFLNnT derivatives for functional studies.
  • 2010s: High-throughput LC-MS/MS profiling revealed population-level variations in SFLNnT abundance.

Classification within Human Milk Oligosaccharides (HMOs)

SFLNnT belongs to the acidic HMO category due to its Neu5Ac residue and is further classified as a sialyl-fucosylated tetrasaccharide. Its structure aligns with type 2 chains (Galβ1-4GlcNAc), distinguishing it from type 1 chains (Galβ1-3GlcNAc).

Taxonomic Positioning:

CategorySubcategorySFLNnT Attributes
Acidic HMOsSialylated + FucosylatedContains Neu5Ac + Fuc
Core ChainsLacto-N-neotetraose (LNnT)Base structure
Modificationα2-6 Sialylation + α1-3 FucosylationUnique dual modification

Biosynthesis Pathway:

  • Core Synthesis: LNnT is synthesized via β1-4 galactosyltransferase (β4GalT) and β1-3 N-acetylglucosaminyltransferase (β3GlcNAcT).
  • Sialylation: α2-6 sialyltransferase (ST6GalNAcI) adds Neu5Ac to terminal Gal.
  • Fucosylation: α1-3 fucosyltransferase (FUT3/4) adds Fuc to reducing-end Glc.

Significance in Glycomics Research

Gut Microbiota Modulation

SFLNnT serves as a prebiotic substrate, selectively promoting beneficial bacteria:

Bacterial GenusInteraction MechanismSource
BifidobacteriumUtilizes Fuc for growth
LactobacillusSialic acid metabolism

Synthetic and Analytical Challenges

ChallengeSolution ApproachExample Source
Complex SynthesisOne-pot multienzyme systems
Detection SensitivityLC-MS/MS with isotopic standards

Lactose Core Formation

The foundation of sialofucosyllacto-N-neotetraose biosynthesis begins with the formation of the lactose core structure, a critical step that occurs exclusively within mammary epithelial cells during lactation [1] [2]. This process involves the unique enzymatic complex known as lactose synthase, which represents one of the most remarkable examples of substrate specificity modification in mammalian glycobiology.

Lactose synthase is a heterodimeric enzyme complex composed of β-1,4-galactosyltransferase-1 (B4GALT1) as the catalytic subunit and α-lactalbumin (LALBA) as the regulatory modifier protein [3] [4]. B4GALT1 alone exhibits standard galactosyltransferase activity, transferring galactose from UDP-galactose to N-acetylglucosamine residues on glycoproteins and glycolipids [5] [6]. However, the association with LALBA dramatically alters the acceptor specificity of B4GALT1, reducing the Km for glucose by approximately three orders of magnitude, thereby making glucose an effective acceptor substrate at physiological concentrations [4].

The enzymatic reaction catalyzed by lactose synthase follows the mechanism: UDP-galactose + D-glucose → UDP + lactose (Galβ1-4Glc) [5]. This reaction occurs within the Golgi apparatus of mammary epithelial cells, where both substrates and the enzyme complex are localized [1]. The formation of lactose represents the essential first step in the biosynthesis of all human milk oligosaccharides, including sialofucosyllacto-N-neotetraose.

Regulation of lactose core formation involves complex transcriptional and translational control mechanisms [4]. The mammary gland exhibits a remarkable 50-fold increase in B4GALT1 enzymatic activity during lactation compared to non-lactating states [4]. This increase is achieved through a two-step mechanism involving both transcriptional upregulation and enhanced translation efficiency. During lactation, there is a preferential switch from the 4.1-kilobase transcript to the 3.9-kilobase transcript of B4GALT1, which possesses a shorter 5'-untranslated region that facilitates more efficient translation [4].

The hormonal regulation of lactose synthase components is tightly coordinated with lactogenic signals [7]. Prolactin serves as the primary stimulus for both B4GALT1 and LALBA expression, with insulin and glucocorticoids acting as essential co-factors [7]. The temporal expression patterns of these components differ significantly, with B4GALT1 activity increasing within 4-8 hours of prolactin stimulation, while LALBA expression exhibits a longer lag period of 18 hours [7].

Extension with β-1,3-N-acetylglucosaminyltransferases (b3GnT)

Following lactose core formation, the extension of oligosaccharides proceeds through the action of β-1,3-N-acetylglucosaminyltransferases, which catalyze the sequential addition of N-acetylglucosamine residues to create the complex oligosaccharide backbone characteristic of human milk oligosaccharides [8] [9].

The β-1,3-N-acetylglucosaminyltransferase enzyme family comprises multiple members with distinct substrate specificities and tissue distribution patterns [10] [11]. Among these, B3GNT2 represents the major poly-N-acetyl-lactosamine synthase and plays a crucial role in the biosynthesis of complex oligosaccharides [10]. These enzymes demonstrate a marked preference for Gal(β1-4)Glc(NAc)-based acceptors, while showing no activity toward type 1 Gal(β1-3)GlcNAc structures [8] [9].

The enzymatic mechanism involves the transfer of N-acetylglucosamine from UDP-GlcNAc to galactose-containing acceptor substrates, forming β-1,3 glycosidic linkages [8]. This reaction is capable of both initiating poly-N-acetyl-lactosamine chains and elongating existing structures, as demonstrated by the enzyme's ability to transfer GlcNAc to both simple lactosamine units and complex tetrasaccharide acceptors such as lacto-N-neotetraose [8] [9].

Structural analysis reveals that β-1,3-N-acetylglucosaminyltransferases possess conserved sequence motifs characteristic of glycosyltransferases that catalyze β-1,3 linkage formation [8]. These enzymes share structural similarities with β-1,3-galactosyltransferases, suggesting a common evolutionary origin and similar catalytic mechanisms for β-1,3 glycosidic bond formation [8].

The substrate specificity of B3GNT enzymes is precisely controlled by conserved amino acid motifs within their catalytic domains [10]. Critical residues involved in both donor and acceptor substrate recognition have been identified through crystallographic studies and mutagenesis experiments [10]. These structural features enable the enzymes to distinguish between different oligosaccharide acceptors and ensure the proper formation of type 2 lacto-N-neotetraose structures essential for sialofucosyllacto-N-neotetraose biosynthesis.

β-1,4-Galactosylation Mechanisms

The subsequent galactosylation step in sialofucosyllacto-N-neotetraose biosynthesis involves the same β-1,4-galactosyltransferase-1 enzyme that participates in lactose core formation, but operating in its standard glycoprotein galactosylation mode rather than as part of the lactose synthase complex [3] [5].

In this context, B4GALT1 catalyzes the transfer of galactose from UDP-galactose to N-acetylglucosamine residues on the growing oligosaccharide chain, forming the characteristic Galβ1-4GlcNAc (N-acetyllactosamine) units that serve as the backbone for further modifications [3]. This reaction occurs without the involvement of α-lactalbumin, allowing B4GALT1 to maintain its natural substrate specificity for N-acetylglucosamine-containing acceptors [5].

The enzyme exhibits a type II transmembrane protein topology with a short N-terminal cytoplasmic domain, a transmembrane region, and a large C-terminal catalytic domain facing the Golgi lumen [3]. The catalytic domain contains two flexible loops that undergo conformational changes upon substrate binding, creating the acceptor binding site and facilitating the transfer reaction [3].

Kinetic studies demonstrate that B4GALT1 operates through an ordered sequential mechanism, with metal ion and UDP-galactose binding preceding acceptor substrate interaction [3]. The enzyme requires manganese or magnesium ions for optimal activity, and the metal binding site is located at the N-terminal hinge region of the large flexible loop [3].

The regulation of B4GALT1 expression in mammary epithelial cells involves tissue-specific transcriptional control and alternative splicing mechanisms [4]. The mammary gland preferentially utilizes the shorter transcript variant that encodes a more efficiently translated form of the enzyme, contributing to the dramatic increase in galactosyltransferase activity observed during lactation [4].

Sialylation via Sialyltransferases

α-2,6-Sialyltransferases (ST6GalT1-2)

The sialylation of oligosaccharide structures in sialofucosyllacto-N-neotetraose biosynthesis is mediated by α-2,6-sialyltransferases, which catalyze the transfer of sialic acid from CMP-N-acetylneuraminic acid to terminal galactose residues [12] [13]. Among the mammalian sialyltransferases, ST6GAL1 and ST6GAL2 represent the primary enzymes responsible for α-2,6 sialylation in various tissues, including the mammary gland [14] [15].

ST6GAL1, also known as β-galactoside α-2,6-sialyltransferase I, establishes the final glycosylation pattern of many glycoproteins and oligosaccharides by transferring sialic acid to terminal galactose residues [13]. The enzyme demonstrates high specificity for β-D-galactosyl-1,4-N-acetyl-D-glucosaminyl terminals, making it particularly relevant for the modification of lacto-N-neotetraose structures [16]. Crystal structural studies have revealed the binding mode of complex glycans and the mechanism of sialic acid transfer, providing insights into the enzyme's substrate specificity [13].

ST6GAL2 represents a second α-2,6-sialyltransferase with distinct tissue distribution patterns and substrate preferences compared to ST6GAL1 [14] [15]. Research has shown that ST6GAL2 exhibits specific tissue distribution in brain, lungs, spleen, salivary glands, and mammary glands, suggesting specialized roles in different biological contexts [15]. The enzyme transfers sialic acid from CMP-sialic acid to galactose-containing acceptor substrates, with particular activity toward oligosaccharide and glycoprotein acceptors [14].

The enzymatic mechanism of α-2,6-sialyltransferases follows an SN2 reaction pathway with inversion of configuration at the sialyl residue [13]. Structural analysis suggests substrate-assisted catalysis involving a charge-relay mechanism that bears conceptual similarity to serine proteases [13]. The enzymes adopt a variant of the canonical glycosyltransferase A fold and possess specific insertions and deletions that determine their regiospecificity and substrate selectivity [13].

Regulation of sialyltransferase expression in mammary epithelial cells involves complex transcriptional control mechanisms [17]. Studies have demonstrated that ST6GAL1 expression can be modulated by microRNAs, with miR-199a targeting ST6GAL1 and reducing both the sialylation and protein levels of target glycoproteins [18]. This regulatory pathway represents an important mechanism for controlling oligosaccharide sialylation patterns in different physiological contexts.

Substrate Specificity and Selectivity

The substrate specificity of α-2,6-sialyltransferases is determined by several critical factors, including the acceptor substrate structure, the enzyme's active site architecture, and the presence of competing substrates [13] [19]. Understanding these specificity determinants is essential for elucidating the precise mechanisms of sialofucosyllacto-N-neotetraose biosynthesis.

ST6GAL1 demonstrates strong preference for Galβ1-4GlcNAc-containing oligosaccharides and glycoproteins [13]. The enzyme effectively sialylates both simple lactosamine units and complex branched oligosaccharides, but shows reduced activity toward certain galactose acceptors depending on their structural context [13]. Kinetic analysis reveals that the enzyme operates through a sequential mechanism, with both donor and acceptor substrates contributing to the overall reaction specificity [10].

The acceptor substrate recognition involves specific interactions between the oligosaccharide and amino acid residues within the enzyme's active site [13]. Crystallographic studies have identified key binding determinants that allow the enzyme to discriminate between different galactose-containing structures [13]. These interactions ensure that sialylation occurs at the appropriate positions within the growing oligosaccharide chain.

Substrate selectivity is further influenced by the presence of other modifications on the oligosaccharide acceptor [20]. For example, prior fucosylation or additional sialylation can affect the accessibility of galactose residues to sialyltransferase enzymes [20]. This competitive substrate utilization contributes to the complex regulation of oligosaccharide biosynthesis in mammary epithelial cells.

The tissue-specific expression patterns of different sialyltransferases also contribute to substrate selectivity [19]. Mammary epithelial cells express multiple sialyltransferase family members with overlapping but distinct substrate preferences, allowing for fine-tuned control of oligosaccharide sialylation patterns [19]. The relative expression levels and enzymatic activities of these different enzymes determine the final sialylation profile of milk oligosaccharides.

Fucosylation Mechanisms

α-1,3-Fucosyltransferases (FUT3-7,9-11)

The fucosylation of oligosaccharide structures represents a critical step in sialofucosyllacto-N-neotetraose biosynthesis, mediated by a diverse family of α-1,3-fucosyltransferases that exhibit distinct substrate specificities and tissue distribution patterns [21] [22] [23]. These enzymes catalyze the transfer of L-fucose from GDP-fucose to various acceptor substrates, creating the Lewis antigen structures characteristic of human milk oligosaccharides.

FUT3, FUT4, FUT5, FUT6, and FUT7 represent the classical α-1,3-fucosyltransferases responsible for Lewis structure generation through their α-1,3 or α-1,4 fucosyltransferase activities [21] [24]. Among these, FUT3 and FUT5 possess unique bifunctional α-1,3/4-fucosyltransferase capabilities, enabling them to modify both type 1 and type 2 lactosamine chains [25] [26]. FUT3 demonstrates particularly high efficiency for α-1,4 fucosylation, making it essential for Lewis a and Lewis b antigen synthesis [25].

FUT4, FUT7, and FUT9 function as α-1,3-fucosyltransferases that act specifically on type 2 lactosamine acceptors to generate Lewis x and Lewis y antigens [23] [27]. These enzymes can be distinguished by their abilities to form sialyl-Lewis x epitopes, with FUT7 showing predominant activity and FUT4 playing a subsidiary role [27]. FUT9 exhibits unique substrate preferences, preferentially fucosylating the distal N-acetylglucosamine residue of polylactosamine chains rather than internal positions [28].

FUT10 and FUT11 represent evolutionarily distinct fucosyltransferases that diverged early in the glycosyltransferase lineage [22] [29]. Recent studies have revealed that these enzymes function as protein O-fucosyltransferases with specialized activity toward EMI domain-containing proteins [30]. However, their potential roles in human milk oligosaccharide biosynthesis remain under investigation [22] [29].

The enzymatic mechanisms of α-1,3-fucosyltransferases involve the transfer of fucose from GDP-fucose to oligosaccharide acceptors through specific recognition of terminal galactose or N-acetylglucosamine residues [23]. Crystal structural analysis of FUT9 has provided detailed insights into the acceptor binding mechanism and the molecular basis for Lewis antigen synthesis [23]. The enzyme adopts the canonical glycosyltransferase fold with specific structural features that determine acceptor substrate recognition.

Genetic Determinants of Fucosylation

The fucosylation patterns in human milk oligosaccharides are primarily determined by genetic polymorphisms in fucosyltransferase genes, particularly FUT2 and FUT3, which control the secretor and Lewis blood group phenotypes respectively [31] [32] [33]. These genetic determinants have profound effects on the composition and biological activity of milk oligosaccharides.

Maternal secretor status, determined by the FUT2 gene, represents the most significant genetic factor influencing fucosylation patterns in human milk [32] [33]. Secretor-positive mothers (approximately 80% of the population) express active FUT2 enzyme, leading to high concentrations of α-1,2-fucosylated oligosaccharides such as 2'-fucosyllactose and lacto-N-fucopentaose I [33]. Non-secretor mothers lack functional FUT2 activity and produce milk with dramatically reduced levels of these fucosylated structures [33].

The FUT3 gene, which encodes Lewis fucosyltransferase, provides additional genetic control over milk oligosaccharide composition [33]. Active FUT3 competes with FUT2 for the same acceptor substrate, lacto-N-tetraose, preferentially converting it rather than allowing FUT2-mediated modification [33]. This enzymatic competition results in distinct oligosaccharide profiles among different genetic groups [33].

Geographic and ethnic variations in fucosyltransferase gene frequencies contribute to population-level differences in milk oligosaccharide composition [32]. Studies of mothers from different geographic locations have revealed significant variations in both total oligosaccharide concentrations and specific fucosylated structures, suggesting that genetic factors interact with environmental influences [32].

The FUT8 gene, which encodes core fucosyltransferase, also influences milk oligosaccharide composition through modification of N-glycan structures on milk proteins [34] [31]. A G/A polymorphism in the FUT8 gene significantly affects core fucosylation levels of milk N-glycans, which can influence the gut microbiota composition of breastfed infants [34] [31].

Regulation of SFLNnT Biosynthesis

The biosynthesis of sialofucosyllacto-N-neotetraose is subject to complex regulatory mechanisms that coordinate the expression and activity of multiple enzymatic pathways within mammary epithelial cells [35] [36] [37]. These regulatory systems ensure the appropriate production of oligosaccharides in response to physiological demands and developmental signals.

Hormonal regulation represents the primary control mechanism for oligosaccharide biosynthesis in the mammary gland [38] [39]. Prolactin serves as the central lactogenic hormone, stimulating the expression of key biosynthetic enzymes and coordinating the metabolic changes necessary for milk production [39]. The prolactin receptor signaling pathway activates transcription factors that promote the expression of glycosyltransferases and other enzymes involved in oligosaccharide biosynthesis [39].

Insulin and insulin-like growth factor signaling pathways contribute to the regulation of mammary epithelial cell metabolism and biosynthetic capacity [2]. These pathways enhance glucose uptake and metabolism, providing the necessary substrates for lactose synthesis and subsequent oligosaccharide modifications [2]. The coordination between metabolic regulation and biosynthetic enzyme expression ensures efficient utilization of available nutrients for milk component production.

Transcriptional regulation involves the coordinated expression of multiple glycosyltransferase genes through tissue-specific and temporally regulated promoter elements [35] [36]. Recent single-cell RNA sequencing studies have identified distinct transcriptional programs in different mammary epithelial cell subpopulations, suggesting that oligosaccharide biosynthesis may involve cellular specialization [35] [37]. Specific transcription factors, including SMAD5, ERG, and EGR1, have been identified as potential regulators of oligosaccharide biosynthetic gene networks [37].

Post-transcriptional regulation through microRNA-mediated mechanisms provides additional control over oligosaccharide biosynthesis [18]. MicroRNAs can target specific glycosyltransferase mRNAs, modulating their expression levels and thereby influencing the final oligosaccharide composition [18]. This regulatory layer allows for fine-tuning of biosynthetic pathway activity in response to cellular and environmental signals.

Temporal regulation during lactation involves dynamic changes in enzyme expression and activity that correspond to the changing nutritional needs of the developing infant [32] [40]. The concentration and composition of milk oligosaccharides vary significantly throughout the lactation period, with the highest concentrations typically observed in early milk and gradual decreases over time [32]. These temporal changes reflect underlying alterations in mammary epithelial cell gene expression and metabolic activity.

XLogP3

-12.6

Dates

Last modified: 04-14-2024

Explore Compound Types